molecular formula C30H46Na2O5S B1679193 Polyethylene glycol nonylphenyl ether sulfate sodium salt CAS No. 9014-90-8

Polyethylene glycol nonylphenyl ether sulfate sodium salt

Cat. No. B1679193
CAS RN: 9014-90-8
M. Wt: 541.7 g/mol
InChI Key: ZZMDMGNQUXYKQX-UHFFFAOYSA-L
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Description

Polyethylene glycol nonylphenyl ether sulfate sodium salt is a type of nonionic surfactant . It is used in various applications due to its multifunctional properties. It can be used in the formulation of cosmetics and medical products . It appears as a colorless liquid to paste to solid .


Synthesis Analysis

Polyethylene glycols (PEGs) are manufactured by the polymerisation of ethylene oxide (EO) with water, monoethylene glycol, or diethylene glycol, under alkaline conditions . Nonoxynols, which include polyethylene glycol nonyl phenyl ether, are produced by ethoxylation of alkylphenols .


Molecular Structure Analysis

PEGs have the general formula of H (OCH 2 CH 2) n OH where “n” indicates the average number of oxyethylene groups . They are mixtures of compounds varying in polymer chain lengths .


Chemical Reactions Analysis

Nonoxynols, including polyethylene glycol nonyl phenyl ether, are found to metabolize into free nonylphenol when administered to lab animals .


Physical And Chemical Properties Analysis

PEGs at molecular weights lower than 1000 are viscous and colorless liquids at room temperature. PEGs of higher molecular weights are white waxy solids with melting points proportional to their molecular weights to an upper limit of about 67 °C . The solubility of this compound in water increases with the increase of EO number .

Scientific Research Applications

Polymer Electrolytes for Energy Devices

Kim et al. (2011) synthesized guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes for energy storage applications. This method offers precise control over cation functionality, enhancing the material's stability and efficiency in devices such as batteries and fuel cells (Kim, Labouriau, Guiver, & Kim, 2011).

Biocompatible Polymers for Medical Applications

Herzberger et al. (2016) developed oxidation-responsive and clickable poly(ethylene glycol) (PEG) via the copolymerization of novel monomers, introducing functionalities that can be utilized in drug delivery systems. This innovation paves the way for creating redox-responsive nanocarriers with potential medical applications (Herzberger, Fischer, Leibig, Bros, Thiermann, & Frey, 2016).

Green Chemistry and Synthesis

Gawande et al. (2010) utilized polyethylene glycol-600 as a green solvent for synthesizing thiomorpholide, showcasing an environmentally friendly approach to chemical synthesis. This method highlights the role of PEG in promoting sustainable chemistry practices (Gawande, Bandgar, Kadam, & Sable, 2010).

Environmental Applications

Namboodiri and Varma (2001) discovered that polyethylene glycol (PEG) acts as an efficient, non-toxic medium for the microwave-assisted Suzuki cross-coupling reactions. This approach not only simplifies the reaction process but also promotes the recyclability of the catalyst, aligning with the principles of green chemistry (Namboodiri & Varma, 2001).

Advanced Materials for Fuel Cells

Chikashige et al. (2005) synthesized poly(arylene ether) ionomers containing sulfofluorenyl groups for polymer electrolyte fuel cells (PEFCs), demonstrating improved thermal stability, mechanical properties, and proton conductivity. This advancement in materials science contributes to the development of more efficient and durable fuel cells (Chikashige, Chikyu, Miyatake, & Watanabe, 2005).

Mechanism of Action

Target of Action

Polyethylene glycol nonylphenyl ether sulfate sodium salt, also known as Sodium nonoxynol sulfate , is a type of nonionic surfactant . Its primary targets are the intercellular regions of the stratum corneum . It can increase the fluidity and solubilise lipid components as well as bind to keratin filaments .

Mode of Action

This compound works by penetrating into the intercellular regions of the stratum corneum, where it increases fluidity and solubilises lipid components . It also binds to keratin filaments, causing a disruption within corneocytes . This interaction with its targets leads to changes in the physical properties of the stratum corneum, enhancing the penetration of other substances .

Biochemical Pathways

Its ability to solubilise lipid components suggests that it may interfere with lipid metabolism and transport within the skin

Pharmacokinetics

As a surfactant, it is known to enhance the absorption of other substances through the skin . Its distribution, metabolism, and excretion would depend on various factors, including its concentration, the presence of other substances, and individual physiological differences.

Result of Action

The primary result of the action of this compound is the disruption of the stratum corneum, leading to increased fluidity and solubilisation of lipid components . This disruption enhances the penetration of other substances through the skin .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility increases with the number of ethylene oxide (EO) units . It is stable in the presence of alkalis, weak acids, and hard water, but unstable in the presence of strong acids, where it can hydrolyse . Its liquid form can cause irritation to the skin and eyes . It is also biodegradable and may pose a risk to the environment, particularly aquatic ecosystems .

Safety and Hazards

This compound is considered a flammable material and can cause irritation to the skin, eye, and respiratory system . It is also suspected of damaging fertility and the unborn child .

Future Directions

Concerns about the environmental impact of these compounds have increased since the 1990s. These surfactants have a mild to medium estrogenic function . Consequently, this class of detergents has been effectively restricted for commercial “down-the-drain” applications in Europe, and these compounds are no longer used by U.S. laundry manufacturers .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Polyethylene glycol nonylphenyl ether sulfate sodium salt involves the reaction of nonylphenol with ethylene oxide to produce nonylphenol ethoxylate, which is then sulfated with sulfur trioxide to produce sodium nonylphenol ether sulfate. This intermediate is then reacted with polyethylene glycol to produce the final product.", "Starting Materials": [ "Nonylphenol", "Ethylene oxide", "Sulfur trioxide", "Sodium hydroxide", "Polyethylene glycol" ], "Reaction": [ "Nonylphenol is reacted with ethylene oxide in the presence of a catalyst to produce nonylphenol ethoxylate.", "The nonylphenol ethoxylate is then sulfated with sulfur trioxide to produce sodium nonylphenol ether sulfate.", "Polyethylene glycol is then added to the sodium nonylphenol ether sulfate and the mixture is heated to produce the final product, Polyethylene glycol nonylphenyl ether sulfate sodium salt." ] }

CAS RN

9014-90-8

Molecular Formula

C30H46Na2O5S

Molecular Weight

541.7 g/mol

IUPAC Name

sodium;1-nonyl-2-(2-nonylphenoxy)benzene;sulfate

InChI

InChI=1S/C30H46O.Na.H2O4S/c1-3-5-7-9-11-13-15-21-27-23-17-19-25-29(27)31-30-26-20-18-24-28(30)22-16-14-12-10-8-6-4-2;;1-5(2,3)4/h17-20,23-26H,3-16,21-22H2,1-2H3;;(H2,1,2,3,4)/q;+1;/p-2

InChI Key

ZZMDMGNQUXYKQX-UHFFFAOYSA-L

SMILES

CCCCCCCCCC1=CC=CC=C1OC2=CC=CC=C2CCCCCCCCC.[O-]S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1OC2=CC=CC=C2CCCCCCCCC.[O-]S(=O)(=O)[O-].[Na+]

Appearance

Solid powder

Pictograms

Corrosive

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PEG-1 Nonyl phenyl ether sulfate, sodium salt;  Sodium nonylphenyl ether sulfate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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